molecular formula C6H8ClN3 B13305318 2-(5-Chloropyrimidin-2-YL)ethanamine

2-(5-Chloropyrimidin-2-YL)ethanamine

Cat. No.: B13305318
M. Wt: 157.60 g/mol
InChI Key: GLMIXRBDSPZVGT-UHFFFAOYSA-N
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Description

2-(5-Chloropyrimidin-2-yl)ethanamine is a chemical compound with the molecular formula C6H8ClN3. It is a derivative of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chloropyrimidin-2-yl)ethanamine typically involves the reaction of 2-aminopyrimidine with chlorinating agents. One common method includes the use of phosphorus oxychloride (POCl3) as a chlorinating agent under reflux conditions . The reaction proceeds as follows:

    Starting Material: 2-Aminopyrimidine

    Chlorinating Agent: Phosphorus oxychloride (POCl3)

    Reaction Conditions: Reflux for 20 minutes

This method yields this compound with high efficiency.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and reduce production costs. Additionally, the use of less toxic reagents and solvents is preferred to ensure safety and environmental compliance .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chloropyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Scientific Research Applications

2-(5-Chloropyrimidin-2-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-Chloropyrimidin-2-yl)ethanamine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor modulator. The compound interacts with molecular targets such as enzymes or receptors, altering their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(5-Chloropyrimidin-2-yl)ethanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in the synthesis of specialized compounds with targeted biological activities .

Properties

Molecular Formula

C6H8ClN3

Molecular Weight

157.60 g/mol

IUPAC Name

2-(5-chloropyrimidin-2-yl)ethanamine

InChI

InChI=1S/C6H8ClN3/c7-5-3-9-6(1-2-8)10-4-5/h3-4H,1-2,8H2

InChI Key

GLMIXRBDSPZVGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=N1)CCN)Cl

Origin of Product

United States

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